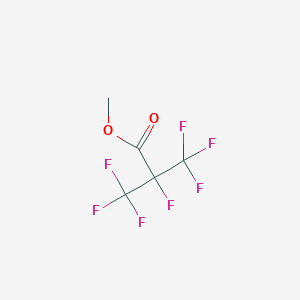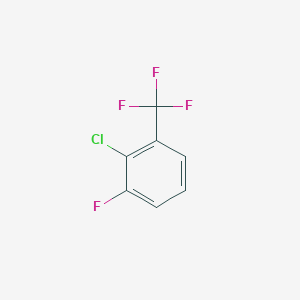
4-(3,4-Difluorophenyl)cyclohexanone
Übersicht
Beschreibung
“4-(3,4-Difluorophenyl)cyclohexanone” is a chemical compound with the molecular formula C12H12F2O . It is an organic compound that contains a cyclohexanone group attached to a 3,4-difluorophenyl group .
Molecular Structure Analysis
The molecular structure of “4-(3,4-Difluorophenyl)cyclohexanone” consists of a cyclohexanone ring attached to a phenyl ring that has two fluorine atoms at the 3 and 4 positions . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
4-(3,4-Difluorophenyl)cyclohexanone is used in the synthesis of diolefin fluorous liquid crystal compounds, contributing to advancements in liquid crystal research (Li Shuai, 2010).
It serves as an important intermediate in the chemical industry, particularly in the manufacture of polyamides. This is evident in studies focusing on the selective hydrogenation of phenol to cyclohexanone (Yong Wang et al., 2011).
The compound is integral in the creation of thermotropic liquid crystalline polymers, which have applications in advanced materials and display technologies (K. Aly et al., 2013).
It is utilized in asymmetric Michael addition reactions in organic synthesis, demonstrating its role in producing stereoselectively controlled organic compounds (T. Miao and Lei Wang, 2008).
4-(3,4-Difluorophenyl)cyclohexanone derivatives have been studied for their molecular and crystal structures, providing insights into the field of crystallography (L. Kutulya et al., 2008).
Its derivatives, particularly 3,4-difluorophenyl trans-4'-substituted cyclohexane-1'-carboxylates, exhibit nematic phases, making them useful in the study of liquid crystals (H. Takatsu et al., 1984).
In heterogeneous catalysis, it's crucial for understanding substituent effects, particularly in the hydrogenation of cyclohexanone and its derivatives (Kazunori Tanaka et al., 1974).
It's involved in studies on liquid phase selective hydrogenation of phenol to cyclohexanone, emphasizing its role in catalysis and chemical synthesis (A. Abutaleb et al., 2019).
Its applications extend to enamine chemistry, particularly in the reduction of enaminones, which is a critical step in the synthesis of various organic compounds (S. Carlsson and S. Lawesson, 1982).
The compound is also significant in organic letters, particularly in the construction of substituted cyclohexanones, a key step in many organic syntheses (T. Kamenecka et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3,4-difluorophenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h3,6-8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZZHQLDZGYZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



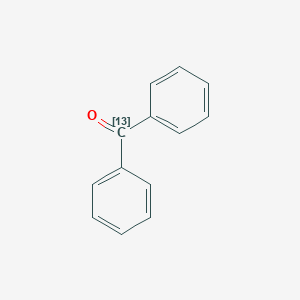

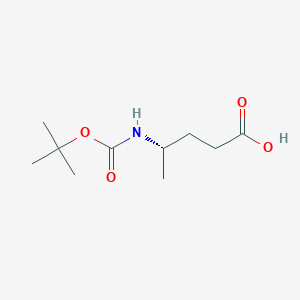
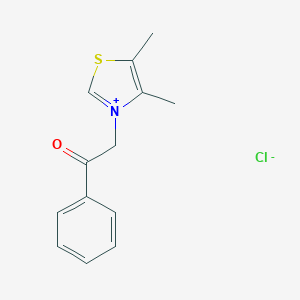
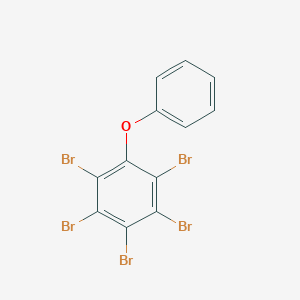
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol](/img/structure/B179438.png)

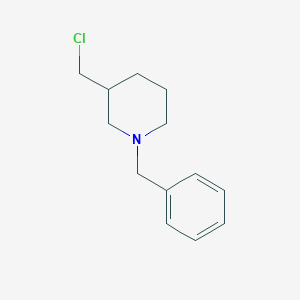
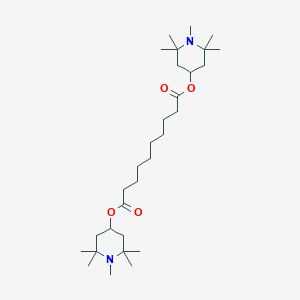
![Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate](/img/structure/B179442.png)
